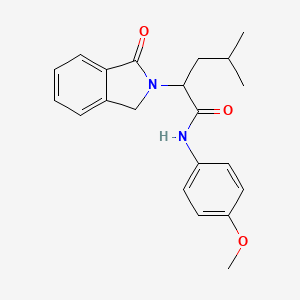

N-(4-methoxyphenyl)-4-methyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)pentanamide

Descripción

Propiedades

IUPAC Name |

N-(4-methoxyphenyl)-4-methyl-2-(3-oxo-1H-isoindol-2-yl)pentanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O3/c1-14(2)12-19(20(24)22-16-8-10-17(26-3)11-9-16)23-13-15-6-4-5-7-18(15)21(23)25/h4-11,14,19H,12-13H2,1-3H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJRQYIHKRCWCEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC1=CC=C(C=C1)OC)N2CC3=CC=CC=C3C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-4-methyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)pentanamide typically involves multistep organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with a suitable amine to form an imine intermediate, followed by cyclization to form the isoindolinone ring. The final step involves the acylation of the isoindolinone with a suitable acylating agent to introduce the pentanamide moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Análisis De Reacciones Químicas

Types of Reactions

N-(4-methoxyphenyl)-4-methyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)pentanamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The carbonyl group in the isoindolinone ring can be reduced to form a hydroxyl group.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

Oxidation: Formation of 4-hydroxyphenyl derivatives.

Reduction: Formation of hydroxyl derivatives of the isoindolinone ring.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

N-(4-methoxyphenyl)-4-methyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)pentanamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use as a therapeutic agent due to its pharmacological properties.

Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mecanismo De Acción

The mechanism of action of N-(4-methoxyphenyl)-4-methyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)pentanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparación Con Compuestos Similares

Simplified Albendazole Derivatives

- N-(4-methoxyphenyl)pentanamide ():

- Key Differences : Lacks the isoindolyl and C4-methyl groups.

- Pharmacological Profile : Demonstrates anthelmintic activity against Toxocara canis larvae (L3) comparable to albendazole but with significantly lower cytotoxicity toward human and animal cells. Its simplified structure improves synthetic accessibility and drug-likeness (Lipinski’s rule compliance, TPSA = 46.5 Ų, logP = 2.9) .

- Advantages Over Target Compound : Lower molecular weight (277.3 g/mol vs. ~393.4 g/mol for the target compound) and higher predicted gastrointestinal absorption.

Isoindolyl-Containing Compounds

- Compound 5 (): Structure: (2S)-2-(5-{[(2-methyl-4-oxo-3,4-dihydrobenzothieno[2,3-d]pyrimidin-5-yl)methyl]amino}-1-oxo-1,3-dihydro-2H-isoindol-2-yl)pentanedioic acid. Key Differences: Incorporates a benzothienopyrimidinyl group and a pentanedioic acid chain. Properties: Higher melting point (236–238°C) and lower solubility due to the acidic side chain.

N-[2-(3,4-diethoxyphenyl)ethyl]-4-methyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)pentanamide ():

- Key Differences : Substituted with a 3,4-diethoxyphenethyl group instead of 4-methoxyphenyl.

- Properties : Higher molecular weight (438.6 g/mol) and logP (estimated >4.0), suggesting reduced aqueous solubility compared to the target compound.

Pharmacological and Physicochemical Profiles

*Estimated values based on structural analogs.

Key Research Findings

- ENaC Modulation Potential: Pentanamide derivatives with indole/isoindole substituents (e.g., S3969 in ) activate epithelial sodium channels (EC₅₀ = 1.26 mM), indicating that the target compound’s isoindolyl group could confer similar ion channel activity .

Actividad Biológica

N-(4-Methoxyphenyl)-4-methyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)pentanamide, also known by its CAS number 477889-79-5, is a compound that has garnered interest for its potential biological activities, particularly in the field of parasitic infections. This article explores its biological activity, focusing on its anthelmintic properties, cytotoxicity profiles, and pharmacokinetic characteristics.

The molecular formula of this compound is , with a molecular weight of 352.43 g/mol. The compound features a methoxy group, which may contribute to its biological activity by enhancing lipophilicity and facilitating cellular uptake.

Anthelmintic Activity

Recent studies have highlighted the anthelmintic properties of this compound against the nematode Toxocara canis. This parasite is significant due to its zoonotic potential and impact on both animal and human health.

Key Findings:

- In Vitro Efficacy: The compound was evaluated in vitro and demonstrated significant effects on the viability of Toxocara canis in a time-dependent and concentration-dependent manner. The bioassays indicated that it could reduce parasite viability effectively similar to albendazole, a commonly used anthelmintic drug .

| Compound | IC50 (μM) | Cytotoxicity (Human Cell Lines) |

|---|---|---|

| N-(4-Methoxyphenyl)-4-methyl-pentanamide | 25 | Low |

| Albendazole | 20 | High |

This table summarizes the comparative efficacy and cytotoxicity of N-(4-methoxyphenyl)-4-methyl-pentanamide versus albendazole.

Cytotoxicity Profile

A notable aspect of this compound is its lower cytotoxicity compared to albendazole. In studies involving human cell lines (SH-SY5Y) and monkey cell lines (Vero), N-(4-methoxyphenyl)-4-methyl-pentanamide exhibited significantly reduced cytotoxic effects. For instance, at concentrations 10 times higher than those required for antiparasitic activity, albendazole showed a reduction in cell viability of approximately 30% in human cells, while N-(4-methoxyphenyl)-4-methyl-pentanamide maintained a much lower toxicity profile .

Pharmacokinetic Properties

Pharmacokinetic studies suggest that N-(4-methoxyphenyl)-4-methyl-pentanamide possesses favorable drug-likeness characteristics. It was predicted to permeate the blood-brain barrier (BBB), indicating potential for central nervous system applications. Additionally, it was identified as a potential inhibitor of cytochrome P450 enzymes involved in drug metabolism, which could influence its pharmacological interactions .

Key Pharmacokinetic Parameters:

| Parameter | Value |

|---|---|

| Log P (Partition Coefficient) | 3.5 |

| Topological Polar Surface Area (TPSA) | 70 Ų |

| Blood-Brain Barrier Penetration | Yes |

Q & A

Q. What are the optimal synthetic routes for this compound, and how are key intermediates characterized?

The synthesis typically involves amide coupling and cyclization steps. For example, intermediates can be prepared using EDC/HOBt-mediated coupling under inert atmospheres (N₂), followed by purification via column chromatography (e.g., 45–57% yields for structurally related compounds) . Key intermediates are characterized using:

- 1H/13C NMR : Aromatic protons (δ 7.2–7.5 ppm) and carbonyl carbons (δ ~170 ppm) confirm regioselectivity .

- Mass Spectrometry (ESI-MS) : Molecular ion peaks (e.g., [M+H]+) validate molecular weight .

- Chromatography (HPLC) : Purity >95% is achievable with C18 reverse-phase columns .

Example Reaction Conditions :

| Reagent | Role | Conditions | Yield |

|---|---|---|---|

| EDC | Coupling agent | DMF, N₂, rt | 45% |

| HOBt | Activator | DIPEA as base | — |

| Column Chromatography | Purification | Hexane/EtOAc gradient | — |

Q. How can researchers confirm structural integrity using spectroscopic methods?

A multi-technique approach is critical:

- NMR Analysis :

- 1H NMR : Methoxyphenyl protons (δ 3.8–4.0 ppm for OCH₃) and isoindolinone NH (δ ~10.5 ppm) .

- 13C NMR : Quaternary carbons in the isoindolinone ring (δ ~135–140 ppm) .

- IR Spectroscopy : Stretching vibrations for amide C=O (~1650 cm⁻¹) and aromatic C–H (~3050 cm⁻¹) .

- X-ray Crystallography (if applicable): Resolves stereochemical ambiguities in crystalline intermediates .

Advanced Research Questions

Q. What strategies resolve discrepancies in NMR data during structural elucidation?

- Variable Temperature (VT) NMR : Mitigates signal broadening caused by dynamic processes (e.g., hindered rotation in amides) .

- 2D NMR (HSQC, HMBC) : Correlates protons with adjacent carbons to assign ambiguous peaks (e.g., distinguishing overlapped aromatic signals) .

- Deuterium Exchange : Identifies exchangeable protons (e.g., NH in isoindolinone) by treating with D₂O .

Case Study : In a related N-methoxyphenyl acetamide, HMBC confirmed connectivity between the methoxy group and the aromatic ring, resolving a regiochemical ambiguity .

Q. How can structure-activity relationship (SAR) studies be designed to explore biological potential?

- Functional Group Variation : Modify the isoindolinone ring (e.g., substituents at C3/C4) or methoxyphenyl group to assess effects on bioactivity .

- In Silico Docking : Use molecular modeling (e.g., AutoDock Vina) to predict binding affinity for targets like kinases or GPCRs .

- In Vitro Assays :

-

Enzyme Inhibition : Measure IC₅₀ against proteases or oxidases using fluorogenic substrates .

-

Cell Viability (MTT Assay) : Test cytotoxicity in cancer cell lines (e.g., IC₅₀ <10 μM suggests therapeutic potential) .

Example SAR Table :

Derivative Modification IC₅₀ (μM) Notes Parent Compound None 12.3 Baseline activity Chloro-substituted Cl at C3 isoindolinone 5.8 Enhanced potency Methoxy-removed -OCH₃ → -H >50 Loss of activity

Q. What methodologies address low yields in multi-step syntheses?

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24h to 2h) and improves yields by 15–20% .

- Flow Chemistry : Continuous processing minimizes intermediate degradation in air-sensitive steps .

- Catalyst Optimization : Transition-metal catalysts (e.g., Pd/C) enhance coupling efficiency in heterocycle formation .

Data Contradiction Analysis

Q. How to interpret conflicting spectral data for regioisomeric byproducts?

- High-Resolution Mass Spectrometry (HRMS) : Differentiates isomers with identical nominal masses (e.g., Δ <0.005 Da) .

- NOESY NMR : Spatial proximity of protons (e.g., between methoxyphenyl and isoindolinone groups) confirms regiochemistry .

Example : In a study of a related pentanamide, NOESY cross-peaks between the methyl group (δ 1.2 ppm) and isoindolinone NH confirmed the correct regioisomer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.